5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
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Overview
Description
5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with a trimethylsilylacetylene. The reaction is often catalyzed by a palladium complex under an inert atmosphere to prevent oxidation. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2(1H)-one derivatives, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The ethynyl moiety allows for the formation of covalent bonds with reactive sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 2-((Trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOPPDLCVSNPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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